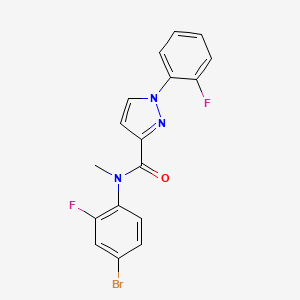![molecular formula C13H19NO B7634704 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine, also known as MPPEP, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction.
科学的研究の応用
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 antagonists like 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce anxiety-like behavior in animal models. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use in treating addiction. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
作用機序
The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves its selective binding to the mGluR5 receptor, which is a G-protein coupled receptor. This binding inhibits the activation of the receptor and downstream signaling pathways, leading to a reduction in the release of neurotransmitters such as glutamate. This reduction in glutamate release has been associated with the therapeutic effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, studies have shown that 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce the release of glutamate in the brain, which is associated with its therapeutic effects. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to reduce the expression of various inflammatory markers in the brain, suggesting its potential use in treating neuroinflammatory disorders. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the amygdala, a brain region involved in fear and anxiety.
実験室実験の利点と制限
One advantage of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more specific targeting of this receptor compared to other mGluR5 antagonists. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been extensively studied in animal models and has shown promising results in various neurological and psychiatric disorders. However, one limitation of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for the study of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety disorders, addiction, and Fragile X syndrome. Additionally, future studies could focus on developing more efficient synthesis methods for 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and other mGluR5 antagonists. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and its potential limitations in lab experiments.
合成法
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves the reaction of 1-(2-bromoethyl)pyrrolidine with 4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. The yield of this synthesis method is typically around 40%.
特性
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSQCMXZEFRCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)


![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)

![1-[4-(1H-benzimidazol-2-yl)-1,4-diazepan-1-yl]-2-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7634744.png)